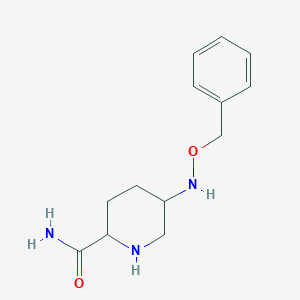

Benzyloxy)amino)piperidine-2-carboxamide

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Medicinal Chemistry

Piperidine derivatives are integral to numerous classes of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. ncats.io These include analgesic, anticancer, antiviral, and anti-inflammatory properties. ncats.io The incorporation of the piperidine moiety into a drug candidate can significantly influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), often enhancing bioavailability and metabolic stability. The development of new synthetic methods to access functionally diverse piperidine derivatives remains an active area of research, driven by the quest for new and more effective medicines.

Overview of Substituted Piperidine-2-carboxamide (B12353) Architectures in Chemical Synthesis

Within the broader class of piperidine derivatives, those bearing a carboxamide group at the 2-position represent a particularly important subclass. The piperidine-2-carboxamide scaffold provides a rigid framework that can be strategically functionalized at various positions around the ring. This allows for the precise positioning of pharmacophoric groups, enabling the fine-tuning of a molecule's biological activity. The synthesis of enantiomerically pure substituted piperidine-2-carboxamides is a key challenge, often requiring sophisticated stereoselective synthetic strategies. chemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C13H19N3O2 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

5-(phenylmethoxyamino)piperidine-2-carboxamide |

InChI |

InChI=1S/C13H19N3O2/c14-13(17)12-7-6-11(8-15-12)16-18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2,(H2,14,17) |

InChI Key |

OWIVQKMLPQEEGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzyloxy Amino Piperidine 2 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for Compound (Benzyloxy)amino)piperidine-2-carboxamide

Retrosynthetic analysis of (this compound identifies several logical bond disconnections that form the basis of viable synthetic plans. The primary disconnection is at the amide bond (C-N), which simplifies the target molecule to a piperidine-2-carboxylate precursor. This transformation, known as an amide synthesis, suggests that the final step could be the amidation of the corresponding carboxylic acid or ester.

A second key disconnection targets the exocyclic C-N bond of the benzyloxyamino group. This leads back to a piperidine (B6355638) core with a suitable leaving group at the C-5 position and O-benzylhydroxylamine. This approach focuses on the nucleophilic substitution to install the desired side chain.

Further disconnection of the piperidine ring itself can be envisioned. A strategic break between the nitrogen (N-1) and the adjacent carbon (C-2) suggests a cyclization strategy. This could involve an intramolecular reaction of a linear amino acid derivative, a common method for constructing heterocyclic rings. For instance, a key intermediate, 5R-[(benzyloxy)amino]piperidine-2S-carboxylate, can be synthesized from L-glutamic acid, which undergoes a series of transformations including substitution, reduction, and cyclization to form the piperidine ring. google.com This highlights a strategy that builds the heterocyclic core from an acyclic, chiral starting material.

These disconnections lead to two primary retrosynthetic pathways:

Late-Stage Amidation: Piperidine ring formation and functionalization of the C-5 position precede the final conversion of a C-2 carboxylate to the carboxamide.

Early-Stage Piperidine Synthesis: Construction of the core piperidine ring from acyclic precursors, followed by functional group interconversion.

Classical Synthetic Routes to (this compound

Classical synthetic routes capitalize on well-established reactions, including amidation and the strategic use of protecting groups to manage the reactivity of the piperidine nitrogen.

Ammonolysis Strategies for Piperidine Carboxylate Precursors

The conversion of a piperidine-2-carboxylate ester to the final (this compound is a critical step in many synthetic approaches. This transformation is typically achieved through ammonolysis, which involves the reaction of the ester with ammonia (B1221849). A series of amides can be synthesized via the aminolysis of acid chlorides with amines, such as substituted benzylamines. nih.govresearchgate.net

The general mechanism involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the alcohol portion of the ester, yielding the primary amide. This method is widely used in the synthesis of various carboxamides. For example, in the synthesis of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, a carboxylic acid is treated with a substituted amine in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to form the desired amide. nih.gov

The reaction conditions for ammonolysis must be carefully controlled to ensure high yields and prevent side reactions. The choice of solvent, temperature, and concentration of ammonia can significantly impact the reaction's efficiency.

Protecting Group Chemistry in Piperidine Nitrogen Functionalization

The piperidine nitrogen is a nucleophilic and basic center, often requiring protection to prevent unwanted reactions during synthesis. The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its selective removal. nih.govorganic-chemistry.org The orthogonality of protecting groups is a key principle, allowing for the deprotection of one group without affecting others in the molecule. wikipedia.org

The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in peptide synthesis. wikipedia.orgnih.gov It is stable to acidic conditions but can be readily cleaved by treatment with a mild base, most commonly a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgtotal-synthesis.com

Key Features of FMOC Protection:

Introduction: The Fmoc group is typically introduced by reacting the amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org

Cleavage: Deprotection is achieved via a β-elimination mechanism initiated by a base. Piperidine is highly effective, forming a stable adduct with the dibenzofulvene byproduct. nih.gov

Orthogonality: The Fmoc group is orthogonal to acid-labile protecting groups like Boc and benzyl (B1604629) ethers, making it valuable in complex multi-step syntheses. wikipedia.orgtotal-synthesis.com

The table below summarizes common deprotection conditions for the Fmoc group.

| Deprotection Reagent | Solvent | Typical Half-life of Fmoc-Val-OH | Reference(s) |

| 20% Piperidine | DMF | 6 seconds | total-synthesis.com |

| 5% Piperidine | DMF | 20 seconds | total-synthesis.com |

| 50% Morpholine | DMF | 1 minute | total-synthesis.com |

| 5% Piperazine, 1% DBU, 1% Formic Acid | DMF | N/A | wikipedia.org |

This table presents data for the deprotection of Fmoc-Val-OH as a representative example.

The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group commonly used for amines. nih.gov Its steric bulk effectively shields the nitrogen from participating in many reactions. The Boc group is stable to a wide range of non-acidic conditions, including hydrogenolysis and basic conditions used for Fmoc removal.

The synthesis of various piperidine derivatives often employs Boc protection. For instance, N-Boc-3-piperidone is a key intermediate synthesized from 3-hydroxypyridine, involving steps where the Boc group is installed on the piperidine nitrogen. google.com Similarly, (R)-3-(Boc-Amino)piperidine is a Boc-protected intermediate used in the preparation of other pharmaceutical agents. chemicalbook.com The intermediate 1-Boc-4-AP is used in the synthesis of several fentanyl analogs, highlighting the utility of the Boc group in protecting the piperidine nitrogen during C-N bond formation. wikipedia.org

Key Features of BOC Protection:

Introduction: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base.

Cleavage: It is typically removed by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dioxane. dtic.mil

Orthogonality: The Boc group is orthogonal to base-labile groups like Fmoc and groups removed by hydrogenolysis, such as Cbz and benzyl ethers. organic-chemistry.org

The Carbobenzyloxy (Cbz or Z) group is another widely used protecting group for amines. It is stable under both acidic and basic conditions but is readily removed by catalytic hydrogenolysis. wikipedia.orgcymitquimica.com

The Cbz group has been employed in the synthesis of protected aminopiperidine derivatives. Enzymatic cascades have been developed for the synthesis of enantiopure Cbz-protected L-3-aminopiperidine from L-ornithinol, demonstrating the compatibility of the Cbz group with biocatalytic methods. rsc.orgrsc.org

Key Features of CBZ Protection:

Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Cleavage: The most common method for Cbz deprotection is hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst). wikipedia.org It can also be removed by strong acids, though this is less common.

Orthogonality: The Cbz group is orthogonal to both Fmoc and Boc groups, providing another layer of selective protection in complex syntheses. It should be noted, however, that it is quasi-orthogonal to Fmoc as both can be susceptible to hydrogenolysis, though Cbz is significantly more reactive under these conditions. total-synthesis.com

The following table provides a comparison of the primary cleavage conditions for these key protecting groups.

| Protecting Group | Abbreviation | Primary Cleavage Condition | Reference(s) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | wikipedia.orgwikipedia.org |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | organic-chemistry.orgwikipedia.org |

| Carbobenzyloxy | Cbz | Catalytic Hydrogenolysis | wikipedia.orgcymitquimica.com |

Carbonylation and Phosgenation Reagents in Amide Linkage Formation

The formation of the carboxamide group from a carboxylic acid precursor is a pivotal step in the synthesis. This transformation is often facilitated by activating the carboxylic acid with carbonylation or phosgenation agents. These reagents convert the carboxyl group into a more reactive intermediate, such as an acyl imidazole (B134444) or an acid chloride, which then readily reacts with an amine source. In the context of synthesizing (2S,5R)-5-((this compound and its precursors, a phosgenation or carbonylation agent is employed to create the carbonyl group necessary for subsequent cyclization and amide formation. google.com

N,N'-Carbonyl diimidazole (CDI) is a widely used coupling reagent in organic synthesis, particularly for forming amide bonds. wikipedia.org It is valued for its mild reaction conditions and high efficiency. CDI activates a carboxylic acid by reacting with it to form a highly reactive N-acylimidazole intermediate. This intermediate then reacts with an amine to form the desired amide, releasing imidazole as a byproduct. wikipedia.org

The general mechanism for CDI-mediated amide bond formation is as follows:

Activation: The carboxylic acid attacks the carbonyl carbon of CDI, displacing one imidazole group to form an imidazolide (B1226674) intermediate.

Coupling: An amine attacks the activated carbonyl group of the imidazolide, forming a tetrahedral intermediate.

Product Formation: The imidazole group is eliminated, resulting in the formation of the stable amide bond.

CDI is frequently used in peptide synthesis and the creation of other complex amides due to its role as a safe and effective alternative to more hazardous reagents. wikipedia.orggoogle.com Its preparation often involves the reaction of phosgene (B1210022) with imidazole. wikipedia.orgchemicalbook.com

Table 1: Key Features of N,N'-Carbonyl Diimidazole (CDI) in Amide Synthesis

| Feature | Description |

| Reagent Type | Coupling and carbonylation agent. wikipedia.org |

| Mechanism | Forms a reactive N-acylimidazole intermediate. |

| Application | Peptide synthesis, conversion of amines to amides. wikipedia.org |

| Advantages | Mild reaction conditions, high yields, solid and easy to handle. |

| Byproduct | Imidazole, which is generally non-problematic. |

Chloroformate agents are another class of reagents used to activate carboxylic acids for amide bond formation. The process typically involves the formation of a mixed anhydride (B1165640), which is a highly reactive species that readily undergoes nucleophilic attack by an amine. For instance, isobutyl chloroformate can be used to activate a piperidine-2-carboxylic acid derivative. google.com In this method, the chloroformate reacts with the carboxylic acid in the presence of a base, like triethylamine, to form a mixed anhydride. Subsequent addition of an amine leads to the formation of the final amide product. google.com

While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is most famously used for the protection of amines in peptide synthesis, the underlying reactivity of the chloroformate group is illustrative of this class of reagents. The activation of a carboxyl group with a chloroformate provides a reliable method for amide synthesis.

Table 2: Example of Chloroformate Use in Amide Formation

| Step | Reagents & Conditions | Purpose | Reference |

| Activation | Piperidine-2-carboxylic acid, isobutyl chloroformate, triethylamine, 0°C | Formation of a reactive mixed anhydride intermediate. | google.com |

| Coupling | Addition of amine (e.g., 2,6-dimethylaniline), 60°C | Nucleophilic attack by the amine to form the amide bond. | google.com |

Phosgene and its safer, solid-state equivalent, triphosgene (B27547), are fundamental carbonylation reagents. google.comchemicalbook.com They can be used to convert a carboxylic acid into a highly reactive acid chloride. The acid chloride can then be reacted with an ammonia source to form the primary carboxamide. google.com In the synthesis pathway for (2S,5R)-5-((this compound, a phosgenation agent can be used to form a carbonyl group, which is a precursor to the final amide. google.com

The use of these reagents is often reserved for industrial-scale synthesis due to their toxicity, but they offer high reactivity and cost-effectiveness. The reaction of phosgene or triphosgene with a carboxylic acid typically requires careful control of stoichiometry and temperature to avoid side reactions. These reagents are also used in the synthesis of other activating agents, such as N,N'-Carbonyl diimidazole (CDI). google.comchemicalbook.com

Cyclization Mechanisms and Reaction Conditions in Product Formation

The formation of the piperidine ring is a critical step in the synthesis of the target molecule's core structure. Various cyclization strategies have been developed to construct this heterocyclic system with high control over stereochemistry.

One documented approach involves an intramolecular cyclization that is triggered by the removal of a protecting group from the piperidine nitrogen. google.com This strategy implies that a linear precursor containing both the nitrogen and the requisite carbon chain is first assembled. The subsequent removal of a protecting group, such as a tert-butoxycarbonyl (Boc) group, under acidic conditions can initiate the ring-closing reaction to form the piperidine structure.

Other advanced methods for piperidine ring formation include transition-metal-catalyzed reactions. For example, copper(II) carboxylates can promote the intramolecular carboamination of unactivated olefins to form N-functionalized piperidines. nih.gov This oxidative cyclization proceeds through a mechanism that is distinct from nitrogen radical pathways and allows for the formation of six-membered rings. nih.gov Similarly, iridium-catalyzed cyclizations have been employed to produce piperidine alcohols with specific stereoconformations from linear precursors. google.com These catalytic methods offer high efficiency and stereoselectivity, which are crucial for producing enantiomerically pure pharmaceutical intermediates. google.com

Optimized and Scalable Manufacturing Processes for (this compound

The transition from laboratory-scale synthesis to industrial manufacturing requires the development of processes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. The synthesis of (2S,5R)-5-((this compound, as a key intermediate for the antibiotic avibactam (B1665839), has been the subject of significant process optimization. google.com

For the synthesis of the direct precursor to (2S,5R)-5-((this compound, an improved process starting from L-glutamic acid has been developed. google.com This process is noted for its high reaction selectivity, which minimizes the formation of byproducts. google.com Key features of this optimized process include:

High Atomic Economy: The reactions are designed to incorporate a maximum number of atoms from the reactants into the final product, reducing waste. google.com

Industrial Scalability: The process is designed to be suitable for large-scale industrial production, addressing the drawbacks of lower-yield methods. google.com

Environmental Friendliness: The reduction in waste and the use of more efficient reactions contribute to a greener manufacturing process. google.com

These strategies ensure that the production of vital pharmaceutical intermediates like (2S,5R)-5-((this compound can meet market demand in a sustainable and economically viable manner. google.compharmaoffer.com

Solvent Selection and Reaction Medium Optimization

The selection of an appropriate solvent system is critical in the synthesis of (this compound and its precursors, directly influencing reaction efficiency, selectivity, and yield. Research and patent literature highlight the strategic use of various organic solvents tailored to specific transformations. google.com

In the condensation reaction between a piperidine-5-one intermediate and benzyloxyamine hydrochloride, the choice of solvent is crucial for facilitating the reaction in the presence of an organic base. A range of solvents, including ethyl acetate (B1210297), dichloromethane, chloroform, 1,2-dichloroethane, benzene, and methylbenzene, have been identified as suitable media for this step. google.com The optimization of this reaction medium often involves adjusting the mass ratio of the solvent to the piperidine-5-one starting material, typically within a range of 4:1 to 12:1, to ensure optimal reaction conditions. google.com

For subsequent steps, such as the neutralization of the oxalate (B1200264) salt of the piperidine carboxylate intermediate, a similar set of solvents is employed. google.com The use of polar solvents is also noted in related synthetic steps; for instance, reactions involving ammonium (B1175870) sources for the formation of the carboxamide group may be carried out in solvents like methanol (B129727), water, isopropanol, and dioxane. google.com The hydrogenation of pyridine (B92270) precursors, a common strategy for forming the piperidine ring, has been successfully performed in water, demonstrating a move towards greener solvent choices. nih.gov

The table below summarizes the solvents used in key synthetic steps for producing (this compound and its intermediates.

Table 1: Solvent Systems in the Synthesis of (this compound Intermediates

| Synthetic Step | Intermediate(s) | Solvent(s) | Base/Catalyst | Source(s) |

|---|---|---|---|---|

| Condensation | Piperidine-5-one-2S-carboxylate & Benzyloxyamine hydrochloride | Ethyl acetate, Dichloromethane, Chloroform, 1,2-dichloroethane, Benzene, Methylbenzene | Triethylamine, Trimethylamine (B31210) | google.com |

| Neutralization | 5R-[(benzyloxy)amino]piperidine-2S-carboxylate oxalate | Ethyl acetate, Dichloromethane, Chloroform, 1,2-dichloroethane, Benzene, Methylbenzene | Potassium carbonate, Sodium carbonate, Aqueous ammonia | google.com |

| Amidation | Ester of (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylic acid | Methanol, Water, Isopropanol, Dioxane | Ammonium source | google.com |

Advanced Purification and Isolation Techniques for Intermediates

The synthesis of enantiomerically pure (this compound necessitates robust purification and isolation methods for its various intermediates. A critical step in the synthetic sequence is the chiral resolution of the 5-amino piperidine-2-carboxylate intermediate, which is often achieved through diastereomeric salt formation.

One extensively documented method involves the use of oxalic acid to selectively precipitate the desired (2S,5R) diastereomer from a solution. google.com Following the reduction of the imino intermediate, the resulting racemic or diastereomeric mixture of the amino ester is treated with oxalic acid. This process leads to the formation of 5R-[(benzyloxy)amino]piperidine-2S-carboxylate oxalate, which can be isolated as a solid. google.com The filter cake is typically washed with a mixed solvent system, such as ethyl acetate/methanol, followed by a wash with pure ethyl acetate to remove impurities and the unwanted diastereomer, yielding the target intermediate with high chiral purity (e.g., >99% HPLC purity). google.com

Following isolation of the diastereomeric salt, the free base is recovered through neutralization. This involves dissolving the oxalate salt in a suitable solvent and treating it with an inorganic base like potassium carbonate or sodium bicarbonate. google.com Standard workup procedures, such as liquid-liquid extraction and washing the organic phase with saturated saline solution, are employed to remove residual salts and impurities. google.com Finally, the solvent is removed, often by distillation under reduced pressure, to yield the purified intermediate. google.com

The table below outlines the purification techniques applied to key intermediates.

Table 2: Purification and Isolation Techniques for Synthetic Intermediates

| Intermediate | Purification Technique | Reagents/Solvents | Purpose | Source(s) |

|---|---|---|---|---|

| 5-[(benzyloxy)imino] piperidine-2S-carboxylate | Liquid-liquid extraction & Distillation | Water, Saturated saline | Removal of water-soluble impurities | google.com |

| 5R-[(benzyloxy)amino]piperidine-2S-carboxylate oxalate | Diastereomeric salt crystallization & Washing | Oxalic acid, Ethyl acetate/Methanol | Chiral resolution and purification | google.com |

Exploration of Novel and Convergent Synthetic Approaches to (this compound

One innovative approach detailed in the patent literature involves a novel process starting from L-glutamic acid. google.com This strategy contrasts with earlier methods that relied on more expensive starting materials like N-protected L-pyroglutamate and trimethylsulfoxonium (B8643921) iodide. google.com The process initiates with the reaction of L-glutamic acid with chloroacetic acid, followed by a series of transformations including hydrolysis-decarboxylation, esterification, condensation, reduction, and chiral resolution to furnish the key intermediate, 5R-[(benzyloxy)amino]piperidine-2S-carboxylate. google.com This route is noted for the high selectivity of its individual steps. google.com

Broader advancements in heterocyclic chemistry also offer potential pathways. The synthesis of substituted piperidines through the hydrogenation of pyridine derivatives is a well-established yet continually refined method. nih.govwhiterose.ac.uk Modern catalysts, including heterogeneous cobalt systems, allow for these reactions to be performed under milder conditions and in environmentally benign solvents like water. nih.gov This approach could be adapted to create the substituted piperidine core of the target molecule from a corresponding functionalized pyridine.

Convergent synthetic strategies, which involve preparing separate fragments of the molecule and then coupling them together, are highly valuable in pharmaceutical manufacturing. nih.gov For piperidine synthesis, this could involve multicomponent reactions or the coupling of a pre-formed side chain to a piperidine precursor. nih.govajchem-a.com Furthermore, one-pot reactions that combine multiple transformations, such as amide activation, reduction, and intramolecular cyclization, are being developed for the efficient construction of piperidine rings from halogenated amide precursors, offering a streamlined alternative to traditional multi-step procedures. mdpi.com

Stereochemical Control and Chiral Synthesis Approaches to Benzyloxy Amino Piperidine 2 Carboxamide

Enantioselective Synthesis Methodologies

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound. In the context of (Benzyloxy)amino)piperidine-2-carboxamide, this involves establishing the correct absolute stereochemistry at both the C2 and C5 positions. While a direct enantioselective synthesis of the final carboxamide is not extensively documented, the enantioselective synthesis of its immediate precursor, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, has been a focus of research. acs.org

One notable strategy involves the asymmetric hydrogenation of a prochiral enamine or imine precursor. This approach would utilize a chiral catalyst, typically a transition metal complex with a chiral ligand, to direct the addition of hydrogen across the double bond, thereby setting the desired stereochemistry. While general methods for the enantioselective synthesis of piperidines through catalytic hydrogenation exist, specific application to a direct precursor of (this compound is a subject of ongoing process development.

Another approach is the proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination to form the piperidine (B6355638) ring. nih.gov This organocatalytic method can establish a chiral center that guides the formation of the second stereocenter during cyclization.

A significant advancement has been the development of a chemoenzymatic route that incorporates a key lipase-catalyzed resolution step to furnish an enantiomerically pure precursor, which then leads to the desired (2S,5R) stereochemistry of the final product. acs.orgacs.org

| Method | Description | Key Reagents/Catalysts |

| Asymmetric Hydrogenation | Hydrogenation of a prochiral precursor using a chiral catalyst to induce enantioselectivity. | Chiral Rhodium or Iridium complexes |

| Organocatalytic α-amination | Proline-catalyzed α-amination of an aldehyde followed by reductive amination and cyclization. | L-Proline, Dibenzyl azodicarboxylate |

| Chemoenzymatic Synthesis | Combination of chemical synthesis steps with a key enzymatic resolution to achieve high enantiopurity. acs.orgacs.org | Lipase (B570770), Chemical reagents |

Diastereoselective Control in Piperidine Ring Construction

Diastereoselective control is crucial for establishing the correct relative stereochemistry between the C2 and C5 positions of the piperidine ring. A common strategy involves the stereoselective reduction of a 5-(benzyloxyimino)piperidine-2-carboxylate intermediate. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting amine.

For instance, the reduction of a 5-oximino intermediate can proceed via catalytic hydrogenation or with chemical reducing agents. The steric hindrance of the ester group at the C2 position can direct the approach of the reducing agent to the opposite face of the ring, leading to the desired trans relationship between the C2-carboxamide and the C5-amino group. Patent literature describes the selective reduction of a compound of formula (VI), which is a 5-[(benzyloxy)imino] piperidine-2S-carboxylate, as a key step in obtaining the desired (5R)-amino stereochemistry. google.com

Intramolecular cyclization reactions are also pivotal for constructing the piperidine ring with diastereoselective control. The stereochemistry of the acyclic precursor can dictate the facial selectivity of the ring-closing step, often proceeding through a chair-like transition state to minimize steric interactions.

| Reaction Type | Substrate | Outcome | Key Factors |

| Diastereoselective Reduction | 5-(Benzyloxyimino)piperidine-2-carboxylate | (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate | Choice of reducing agent, steric hindrance |

| Intramolecular Cyclization | Acyclic amino ester precursor | Piperidine ring with defined stereocenters | Stereochemistry of the starting material, reaction conditions |

Utilization of Optically Active Starting Materials

The use of readily available, enantiomerically pure starting materials, often referred to as the "chiral pool," is a highly effective strategy for the synthesis of chiral compounds. For the synthesis of (this compound, L-glutamic acid has been successfully employed as a chiral starting material. google.com

A patented process describes the conversion of L-glutamic acid into a piperidone carboxylate intermediate. This key intermediate already possesses the desired (S) stereochemistry at the C2 position, which is retained through subsequent transformations. The synthesis involves the following key steps:

Reaction of L-glutamic acid with chloroacetic acid.

Esterification.

Intramolecular condensation to form the piperidone ring.

Condensation with benzyloxyamine hydrochloride.

Selective reduction and chiral resolution to yield the desired (2S,5R) isomer. google.com

| Chiral Starting Material | Key Intermediate | Advantages |

| L-Glutamic Acid | (S)-Piperidone-2-carboxylate derivative google.com | Readily available, establishes the C2 stereocenter early in the synthesis. |

Enzymatic Resolution Techniques for Chiral Precursors (e.g., Lipase-catalyzed methods)

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases, in particular, are widely used due to their stereoselectivity, mild reaction conditions, and environmental compatibility. nih.gov A key advancement in the synthesis of (this compound involves the lipase-catalyzed resolution of a crucial precursor, (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate. acs.orgacs.org

In a chemoenzymatic synthesis of avibactam (B1665839), a racemic mixture of ethyl 5-hydroxypiperidine-2-carboxylate is subjected to resolution using a lipase. acs.org The enzyme selectively acylates one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer. This provides access to an enantiomerically pure hydroxypiperidine derivative, which is then converted in several steps to the target (2S,5R)-5-((this compound.

The efficiency of the resolution is highly dependent on the choice of lipase, solvent, and acylating agent. Studies have shown that lipases such as Candida antarctica lipase B (CAL-B) are highly effective for such transformations. nih.gov

| Enzyme | Substrate | Reaction Type | Product | Significance |

| Lipase | Racemic ethyl 5-hydroxypiperidine-2-carboxylate | Kinetic Resolution (Acylation) | Enantiomerically pure (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate acs.org | Provides a key chiral building block for the synthesis of the target compound. |

Computational and Mechanistic Investigations in the Synthesis of Benzyloxy Amino Piperidine 2 Carboxamide

Quantum Chemical Studies of Reaction Intermediates and Transition States

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. These studies provide detailed insights into the structures and energies of reactants, intermediates, transition states, and products.

In the synthesis of (Benzyloxy)amino)piperidine-2-carboxamide, several key steps, including the formation of the piperidine (B6355638) ring and the introduction of the benzyloxyamino and carboxamide functionalities, can be scrutinized. For instance, in a hypothetical ring-closing amination reaction to form the piperidine core, quantum chemical calculations can be used to compare different possible cyclization pathways. The activation energies for these pathways, determined by the energy of the respective transition states, would reveal the most kinetically favorable route.

Table 1: Hypothetical Relative Energies of Intermediates and Transition States in a Piperidine Ring Formation Step

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactant Complex | B3LYP | 6-31G(d) | 0.0 |

| Transition State 1 (6-endo-trig) | B3LYP | 6-31G(d) | +25.3 |

| Intermediate 1 | B3LYP | 6-31G(d) | -5.2 |

| Transition State 2 (Proton Transfer) | B3LYP | 6-31G(d) | +15.8 |

| Product Complex | B3LYP | 6-31G(d) | -12.7 |

Note: The data in this table is illustrative and based on typical values for similar organic reactions. It does not represent experimentally verified results for this specific compound.

These calculations can also elucidate the electronic structure of key intermediates. For example, understanding the charge distribution in a transition state can help in predicting the influence of solvent polarity or catalyst choice on the reaction rate and outcome.

Theoretical Analysis of Stereoselectivity in Key Synthetic Steps

The control of stereochemistry is paramount in the synthesis of chiral molecules like (2S,5R)-5-((this compound. nih.gov Theoretical analysis provides a powerful means to understand the origins of stereoselectivity in reactions such as asymmetric hydrogenations, cyclizations, or functional group introductions.

By modeling the transition states leading to different stereoisomers, the energy differences between these states can be calculated. A lower energy transition state corresponds to the major product isomer. For example, in the functionalization of a piperidine ring, the approach of a reagent can be sterically hindered by existing substituents, leading to a preference for one diastereomer over another.

Table 2: Calculated Energy Differences for Diastereomeric Transition States

| Reaction Step | Computational Method | Basis Set | ΔE (E_major - E_minor) (kcal/mol) | Predicted Diastereomeric Ratio |

| Asymmetric Reduction of Precursor | DFT (M06-2X) | def2-TZVP | -1.8 | ~95:5 |

| Diastereoselective Alkylation | DFT (B3LYP-D3) | 6-311+G(d,p) | -1.2 | ~88:12 |

Note: The data presented is hypothetical and serves to illustrate the type of information that can be obtained from such analyses.

These theoretical models can also rationalize the role of chiral catalysts or auxiliaries by explicitly including them in the calculations. The non-covalent interactions between the substrate, reagent, and catalyst in the transition state assembly are often the key determinants of stereochemical outcomes.

In Silico Evaluation of Reagent Selectivity for Heteroatom Functionalization

The piperidine ring in (this compound features multiple heteroatoms, and achieving selective functionalization is a significant synthetic challenge. In silico methods can be employed to predict the most likely site of reaction for a given reagent. This is particularly relevant in late-stage functionalization strategies.

Molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. Nucleophilic attack is predicted to occur at electron-poor sites, while electrophilic attack will favor electron-rich areas. For instance, the relative nucleophilicity of the different nitrogen atoms in the molecule or its precursors can be assessed.

Furthermore, computational studies can model the interaction of various reagents with the substrate. nih.govresearchgate.netd-nb.info By comparing the activation barriers for reaction at different sites, the inherent selectivity can be predicted. This is particularly useful in cases where steric and electronic factors are competing. For example, rhodium-catalyzed C-H insertion reactions are highly dependent on the catalyst and the protecting group on the piperidine nitrogen, which can direct functionalization to the C2, C3, or C4 position. nih.govresearchgate.net

Table 3: Predicted Site Selectivity based on In Silico Analysis

| Reagent Type | Predicted Primary Site of Attack | Computational Rationale |

| Electrophile (e.g., acyl chloride) | Piperidine Ring Nitrogen | Highest calculated nucleophilicity (HOMO localization) |

| Strong, non-selective base | Carboxamide N-H | Most acidic proton (LUMO analysis of conjugate base) |

| Bulky Organometallic Reagent | Less sterically hindered position | Steric accessibility modeling |

Note: This table provides a conceptual framework for how in silico evaluations can guide reagent choice.

Conformational Analysis of the Piperidine Ring System in Relation to Reactivity

The reactivity of cyclic compounds is often intrinsically linked to their conformational preferences. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.govacs.org However, the substituents on the ring can influence the equilibrium between different chair and boat conformations. nih.govyoutube.com

In the case of (this compound, the substituents at the C2 and C5 positions will have specific preferences for either axial or equatorial orientations. The benzyloxyamino group at C5 and the carboxamide group at C2 will influence the conformational landscape of the piperidine ring. rsc.org

Computational methods, such as molecular mechanics (MM) or DFT, can be used to calculate the relative energies of these different conformers. nih.gov The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution. This is crucial because the reactivity of a functional group can be significantly different in an axial versus an equatorial position due to stereoelectronic effects and steric hindrance. youtube.com For example, an E2 elimination reaction typically requires an anti-periplanar arrangement of the leaving group and a proton, which is often only possible when the leaving group is in an axial position.

Table 4: Calculated Conformational Energies for a Disubstituted Piperidine Model

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | 2-Equatorial, 5-Equatorial | 0.0 | ~75 |

| 2 | 2-Axial, 5-Equatorial | +1.5 | ~10 |

| 3 | 2-Equatorial, 5-Axial | +1.2 | ~15 |

| 4 | 2-Axial, 5-Axial | +3.5 | <1 |

Note: This data is based on general principles of conformational analysis of substituted piperidines and is for illustrative purposes only. nih.gov

Understanding the conformational preferences is therefore essential for predicting and controlling the outcome of reactions involving the piperidine ring system.

Role of Benzyloxy Amino Piperidine 2 Carboxamide As a Key Intermediate in Complex Molecule Synthesis

Precursor to Bicyclic β-Lactamase Inhibitors (e.g., Avibactam)

(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is a pivotal intermediate in the manufacturing of Avibactam (B1665839), a potent, non-β-lactam β-lactamase inhibitor. acs.orgjustia.com Avibactam features a diazabicyclo[3.2.1]octane (DBO) core structure, which is responsible for its unique mechanism of inhibiting a wide range of β-lactamase enzymes (Class A, C, and some D) produced by resistant bacteria. acs.orgnih.gov

| Precursor Compound | Transformation | Product Intermediate | Reference |

| Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate | Amidation with ammonia (B1221849) in methanol (B129727) | (2S,5R)-5-((this compound | acs.org |

| 5R-[(benzyloxy)amino] piperidine-2S-carboxylate oxalate (B1200264) | Amidation in a methanol solution of ammonia | (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide | justia.com |

Functionalization Pathways from (this compound to Downstream Targets

The transformation of (2S,5R)-5-((this compound into the final active pharmaceutical ingredient involves a series of highly specific chemical reactions designed to build the core structure and install the required pharmacophoric elements.

The defining step in the synthesis of Avibactam from the piperidine (B6355638) intermediate is the construction of the bicyclic diazabicyclo[3.2.1]octane (DBO) core. This transformation is a carefully orchestrated intramolecular cyclization. The process typically begins with the protection of the secondary amine on the piperidine ring. justia.comacs.orggoogle.com One common protecting group used is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is introduced by reacting the intermediate with 9-fluorenylmethyl chloroformate (Fmoc-Cl). justia.comacs.org

Following protection, a carbonylation agent, such as carbonyl diimidazole (CDI), is introduced. justia.comacs.org This reagent reacts with the benzyloxyamine and the protected piperidine nitrogen to set the stage for ring formation. The final step of the DBO core construction involves the removal of the Fmoc protecting group, often with a base like diethylamine, which triggers an intramolecular cyclization to form the urea-based bicyclic ring system. justia.comacs.org This sequence yields (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, the immediate precursor to the final stages of the synthesis. acs.org

| Starting Material | Key Reagents | Key Transformation | Product | Reference |

| (2S,5R)-5-((this compound | 1. 9-fluorenylmethyl chloroformate (Fmoc-Cl) 2. Carbonyl diimidazole (CDI) 3. Diethylamine | Protection, Carbonylation, Deprotection, and Intramolecular Cyclization | (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | justia.comacs.org |

With the DBO core established, the final transformations focus on the benzyloxyamine moiety. The benzyl (B1604629) group (Bn) serves as a protecting group for the N-hydroxy functionality. acs.orggoogle.com Its removal is a critical step, as the free hydroxyl group is subsequently sulfated to yield the active pharmacophore of Avibactam.

This debenzylation is typically achieved via catalytic hydrogenation. acs.org The reaction involves treating (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. acs.org This cleaves the benzyl ether bond, exposing the hydroxylamine. In some optimized, "one-pot" procedures, this deprotection is performed concurrently with the sulfation step. acs.orgacs.org A sulfating agent, such as a sulfur trioxide trimethylamine (B31210) complex, is present in the reaction mixture. acs.org Once the benzyl group is removed, the resulting hydroxyl group is immediately sulfated. This efficient one-pot process directly leads to the formation of the sulfate (B86663) ester, which, after appropriate workup and salt formation, yields the final Avibactam drug substance. acs.org

Process Analytical Technologies (PAT) for Monitoring Intermediate Conversions

Process Analytical Technology (PAT) is a framework initiated by regulatory agencies like the FDA to encourage innovation in pharmaceutical development and manufacturing. researchgate.netagcbio.com The goal of PAT is to design and control manufacturing processes to ensure final product quality through real-time measurement and control of critical quality attributes (CQAs) and critical process parameters (CPPs). agcbio.comnih.gov

In the synthesis of complex molecules like Avibactam, PAT can be instrumental in monitoring the conversion of key intermediates such as (2S,5R)-5-((this compound. The conversion of this intermediate to the DBO core is a critical transformation that dictates the yield and purity of the subsequent steps. By implementing in-line or on-line analytical tools, manufacturers can gain a deeper understanding of the reaction kinetics and mechanism. researchgate.netresearchgate.net

Spectroscopic techniques are often the core of a PAT system. nih.gov For instance, mid-infrared (MIR) or near-infrared (NIR) spectroscopy could be used to monitor the cyclization reaction in real time. agcbio.com A probe inserted directly into the reactor could track the disappearance of the characteristic spectral peaks of the starting material, (2S,5R)-5-((this compound, and the simultaneous appearance of peaks corresponding to the product, (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. This real-time data allows for precise determination of reaction completion, detection of any side-product formation, and ensures process consistency from batch to batch, ultimately leading to a more robust and efficient manufacturing process. agcbio.comresearchgate.net

Future Directions and Emerging Research Perspectives for Benzyloxy Amino Piperidine 2 Carboxamide

Development of Greener and More Sustainable Synthetic Routes

A promising greener approach has been developed for the synthesis of a closely related precursor, 5R-[(benzyloxy) amino] piperidine-2S-carboxylate. google.com This process represents a significant improvement over traditional methods by emphasizing high atom economy and reduced environmental impact. The synthesis begins with L-glutamic acid, a readily available and renewable starting material. google.com Key features of this greener route include the reduction of waste liquid discharge and the avoidance of more hazardous reagents often used in older synthetic schemes. google.com The process demonstrates a commitment to clean industrial production, which is crucial for lowering the manufacturing cost of subsequent active pharmaceutical ingredients. google.com

| Aspect | Traditional Route | Greener Route Example google.com |

| Starting Material | Often relies on N-protected L-pyroglutamate. | Utilizes L-glutamic acid, a more direct and renewable source. |

| Key Steps | May involve ring-opening with trimethylsulfoxonium (B8643921) iodide and cyclization under alkaline conditions. | Involves substitution with chloroacetic acid, hydrolysis-decarboxylation, esterification, and condensation. |

| Environmental Impact | Potential for significant waste liquid discharge. | Designed to reduce waste liquid discharge. |

| Atom Economy | Can be lower due to the use of complex protecting groups and reagents. | High atom economy is a primary design feature. |

| Overall Goal | Primarily focused on yield. | Balances yield with environmental friendliness and cost-reduction for industrial scale-up. |

Future research in this area will likely focus on implementing biocatalysis, where enzymes replace traditional chemical catalysts, and exploring alternative, less toxic solvent systems to further enhance the sustainability profile of the synthesis.

Exploration of Novel Derivatives and Analogues for Targeted Applications

While (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide is a known intermediate for β-lactamase inhibitors like Avibactam (B1665839), its core structure holds significant potential for the development of novel derivatives and analogues for a range of targeted applications. google.comgoogle.com The field of medicinal chemistry frequently creates libraries of related compounds to explore structure-activity relationships (SAR) and identify new therapeutic leads.

The strategic modification of the (this compound scaffold could yield compounds with new or enhanced biological activities. Research could focus on:

Piperidine (B6355638) Ring Substitution: Introducing various functional groups at different positions on the piperidine ring to modulate binding affinity and selectivity for specific biological targets.

Carboxamide Group Modification: Converting the primary carboxamide to secondary or tertiary amides, or replacing it with other bioisosteres, could alter the compound's pharmacokinetic properties.

Benzyloxyamino Moiety Alteration: Replacing the benzyl (B1604629) group with other aromatic or aliphatic substituents to fine-tune interactions with target proteins.

For instance, research on other heterocyclic carboxamides has shown that such modifications can lead to potent agents. The synthesis of novel benzimidazole-2-carboxamide derivatives has yielded compounds with significant antihyperlipidemic activity. nih.gov Similarly, the development of new N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides has produced molecules with antiproliferative effects against various cancer cell lines. mdpi.com These examples underscore the principle that exploring derivatives of a core scaffold is a fruitful avenue for discovering new bioactive molecules. Future work on (this compound could systematically apply these principles to build a library of analogues for screening against various enzymes and receptors.

| Potential Derivative Class | Structural Modification | Potential Targeted Application |

| Substituted Piperidines | Alkylation or acylation at the piperidine nitrogen. | Modulating activity as enzyme inhibitors. |

| N-Substituted Carboxamides | Reaction of the carboxamide with various amines. | Improving cell permeability and metabolic stability. |

| Benzylic Analogues | Replacing the phenyl ring with other heterocyclic or substituted aryl groups. | Enhancing binding specificity to target proteins. |

Application of Advanced Spectroscopic and Structural Elucidation Methods for Synthetic Intermediates

The unambiguous characterization of (2S,5R)-5-((this compound and its synthetic intermediates is critical to ensure purity, correct stereochemistry, and batch-to-batch consistency. Modern analytical chemistry provides a powerful toolkit for this purpose.

The precise stereochemistry, (2S,5R), is crucial for the compound's utility as a chiral building block. Advanced spectroscopic methods are indispensable for confirming this and other structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the core structure, while advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can establish connectivity and elucidate the relative stereochemistry of the piperidine ring protons.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, confirming the elemental composition of the compound and its intermediates. nih.gov

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of synthetic batches. google.com Chiral chromatography is particularly important for separating and quantifying enantiomers and diastereomers, ensuring the desired stereoisomer is obtained. google.com

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of the absolute configuration and solid-state conformation of the molecule.

The application of these methods is exemplified in studies of related novel compounds, where detailed NMR and MS data are provided to rigorously prove the synthesized structures. mdpi.com Future research will continue to rely on this suite of analytical tools to control and validate the synthetic process at every stage.

| Analytical Technique | Information Provided for (this compound |

| NMR Spectroscopy (1H, 13C, 2D) | Confirms covalent structure, proton and carbon environments, and relative stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Determines exact molecular formula and confirms molecular weight. nih.gov |

| Chiral HPLC/GC | Separates and quantifies stereoisomers to determine enantiomeric and diastereomeric purity. google.com |

| X-ray Crystallography | Provides absolute configuration and 3D molecular structure in the solid state. |

| FTIR Spectroscopy | Identifies key functional groups (e.g., C=O of amide, N-H, C-O). |

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

To meet potential industrial demand and accelerate the exploration of novel derivatives, the synthesis of (this compound is a prime candidate for integration with modern synthetic technologies like flow chemistry and automated synthesis. These approaches offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. nih.gov

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org This can lead to higher yields, improved purity, and the ability to safely handle reactions that might be hazardous on a large scale in a batch reactor. Research on the automated flow preparation of the related piperazine-2-carboxamide (B1304950) has demonstrated the power of this approach. beilstein-journals.org In that work, a multi-step synthesis was successfully performed in a fully continuous and machine-assisted manner, showcasing the potential for streamlined production. beilstein-journals.org

Applying this methodology to (this compound could involve:

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous flow sequence without isolating intermediates, saving time and resources.

Automated Optimization: Using automated systems to rapidly screen different reaction conditions (catalysts, solvents, temperatures) to find the optimal parameters for yield and purity.

Library Synthesis: Integrating flow chemistry with automated liquid handlers to generate libraries of derivatives for high-throughput screening, directly supporting the goals outlined in section 7.2.

The adoption of these technologies represents a paradigm shift in chemical synthesis, moving from manual, stepwise processes to continuous, automated manufacturing that is more efficient, safer, and more sustainable. nih.gov

Q & A

Q. What safety protocols are recommended for handling (benzyloxy)amino)piperidine-2-carboxamide derivatives during synthesis?

- Methodological Answer : Follow strict personal protective equipment (PPE) protocols, including safety goggles, gloves, and lab coats. Use local exhaust ventilation to minimize inhalation risks. In case of skin contact, wash immediately with soap and water for ≥15 minutes . For spills, collect material using non-sparking tools and avoid dispersing dust . Toxicological data are limited; assume acute toxicity and consult a physician for exposure .

Q. What spectroscopic techniques confirm the stereochemistry of (this compound derivatives?

- Methodological Answer : Use - and -NMR to identify stereospecific signals (e.g., coupling constants for chiral centers) . For example, in related piperidine derivatives, -NMR peaks at 44.0 ppm (CH-6) and 25.1 ppm (CH(CH)) confirm substituent positioning . Pair with X-ray crystallography for absolute configuration validation.

Q. What intermediates are critical in synthesizing (this compound-based antimicrobial agents?

- Methodological Answer : Key intermediates include (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide (CAS: 1416134-49-0), a precursor for β-lactamase inhibitors like avibactam . Optimize intermediates using protecting groups (e.g., benzyloxycarbonyl) to stabilize reactive amines during coupling reactions .

Advanced Research Questions

Q. How can synthetic yields of (this compound derivatives be optimized under varying conditions?

- Methodological Answer : Screen solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenolysis) to improve efficiency. For example, ethyl (S,Z)-5-((benzyloxy)imino)piperidine-2-carboxylate synthesis requires inert atmospheres (P222: avoid air exposure) and controlled heating (P210: keep away from open flames) . Monitor reaction progress via TLC or HPLC, targeting yields >80% through iterative condition adjustments.

Q. How should conflicting toxicological data on (this compound derivatives be addressed in preclinical studies?

- Methodological Answer : Conduct tiered testing: (1) In silico toxicity prediction (e.g., QSAR models) to identify high-risk functional groups; (2) In vitro assays (e.g., Ames test for mutagenicity); (3) In vivo acute toxicity studies in rodents. Prioritize compounds with structural analogs showing low toxicity . Document all discrepancies using FINER criteria (Feasible, Novel, Ethical) .

Q. What strategies validate molecular interactions of (this compound derivatives with β-lactamases?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding to Bla-CTX-M-14/15 active sites. Compare binding energies to known inhibitors like (2S,5R)-1-formyl-5-[(sulfooxy)amino]piperidine-2-carboxamide (−6.63 kcal/mol affinity) . Validate with surface plasmon resonance (SPR) to measure dissociation constants ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.